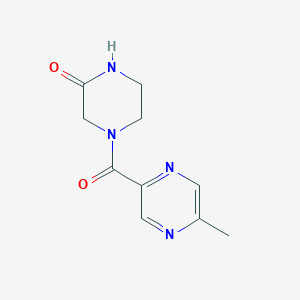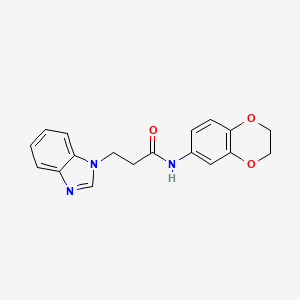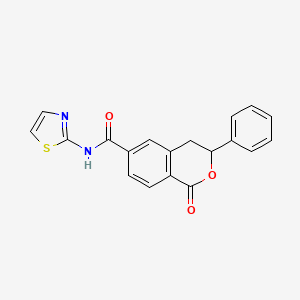
1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isochromenes, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various cellular pathways. For instance, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes. In addition, this compound has been reported to possess anti-inflammatory and antioxidant activities, which may be mediated through the modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit diverse biochemical and physiological effects. Studies have reported that this compound can induce apoptosis in cancer cells, inhibit the growth of various bacterial and fungal strains, and possess anti-inflammatory and antioxidant activities. In addition, this compound has been shown to modulate various cellular pathways, including the caspase pathway, cell membrane, and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide in lab experiments is its diverse biological activities. This compound has been shown to possess anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound involves multiple steps, which may limit its availability and increase the cost of experimentation.
Zukünftige Richtungen
There are several future directions for the research on 1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide. One of the future directions is to explore its potential therapeutic applications in various diseases, including cancer, bacterial and fungal infections, and inflammatory and oxidative stress-related diseases. Another future direction is to study the mechanism of action of this compound in more detail to identify its cellular targets and signaling pathways. In addition, future research can focus on developing more efficient and cost-effective synthesis methods for this compound to facilitate its availability for experimentation.
Synthesemethoden
The synthesis of 1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide involves the reaction of 2-hydroxyacetophenone with phenyl isothiocyanate to form 3-phenyl-1,3-thiazolidin-2-one. This intermediate is then reacted with ethyl acetoacetate and piperidine to form 3-phenyl-5-(piperidin-1-yl)-1,3-thiazolidin-2-one. The final step involves the reaction of this compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form this compound.
Wissenschaftliche Forschungsanwendungen
1-oxo-3-phenyl-N-1,3-thiazol-2-yl-3,4-dihydro-1H-isochromene-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of various bacterial and fungal strains. In addition, this compound has been shown to possess anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-3,4-dihydroisochromene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-17(21-19-20-8-9-25-19)13-6-7-15-14(10-13)11-16(24-18(15)23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDBLNWFCZRZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

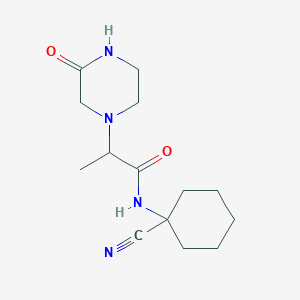
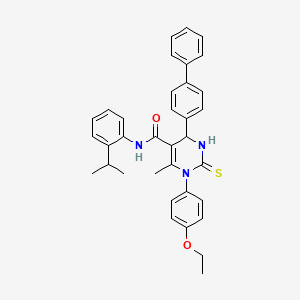
![4-Amino-5-(2-thiazolyl)-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7543316.png)
![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B7543322.png)
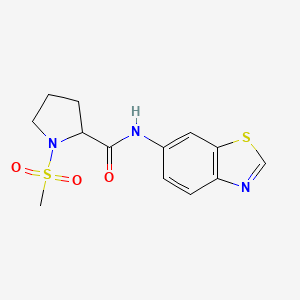
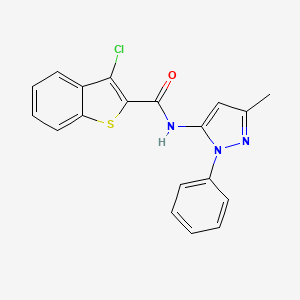
![Pyridin-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone](/img/structure/B7543358.png)
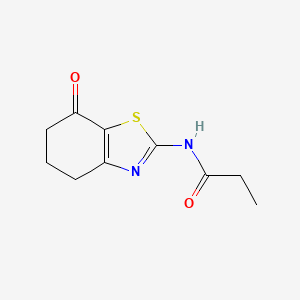
![N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)
![3-Isoquinolinecarboxamide,1,2-dihydro-n-[2-(6-methoxy-1h-indol-3-yl)ethyl]-1-oxo-](/img/structure/B7543384.png)
![1-[4-[(4-Fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B7543392.png)
